5-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione
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Overview
Description
5-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired imidazolidine-2,4-dione derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
5-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
2-Chlorophenylimidazolidine-2,4-dione: Lacks the phenyl group, leading to variations in reactivity and applications.
Uniqueness
5-(2-Chlorophenyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both chlorophenyl and phenyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its reactivity and allows for a broader range of chemical modifications and applications compared to similar compounds.
Properties
CAS No. |
17816-47-6 |
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Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O2/c16-12-9-5-4-8-11(12)15(10-6-2-1-3-7-10)13(19)17-14(20)18-15/h1-9H,(H2,17,18,19,20) |
InChI Key |
CRHAXERQLFUXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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